![molecular formula C14H11F3N2O2 B5511605 1-[1-benzoyl-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5511605.png)

1-[1-benzoyl-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

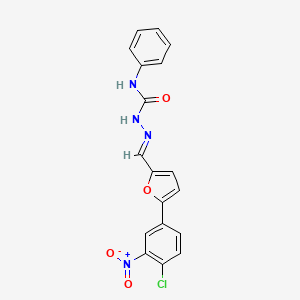

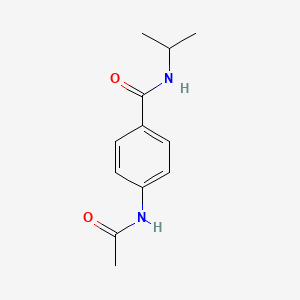

"1-[1-benzoyl-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone" is a chemical compound that belongs to the class of organic compounds known as pyrazoles. It is characterized by a 5-membered ring structure containing two nitrogen atoms. The compound is of interest due to its potential applications in various fields of chemistry and materials science.

Synthesis Analysis

Synthesis of pyrazole derivatives typically involves the reaction of precursors such as para-methyl-acetophenone and ethyl trifluoroacetate. The process can be influenced by factors like the amount of base, solvent, reaction temperature, and time, which are crucial for optimizing the yield of the product (Zhang Peng-yun, 2013).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied through experimental and theoretical methods. Investigations include optimized molecular structure, vibrational frequencies, and vibrational assignments. Geometrical parameters obtained from these studies agree with X-ray diffraction (XRD) data, highlighting the molecule's stability due to hyper-conjugative interactions and charge delocalization. Molecular docking studies suggest that specific atoms or groups within the molecule are crucial for binding activities, indicating potential inhibitory activity against target proteins (Y. Mary et al., 2015).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including diazotization, which leads to the formation of diazonium salts, and reactions with phenyl isothiocyanate to yield thiourea derivatives. These reactions open pathways to further synthesize compounds with potential biological activity (F. Attaby et al., 2006).

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

Compounds with structures incorporating pyrazole or related heterocyclic motifs have been synthesized and evaluated for their antimicrobial and antifungal potentials. For instance, Desai, Pandya, and Vaja (2017) synthesized a series of compounds bearing pyrazoline motifs and evaluated their activities against various gram-positive, gram-negative bacteria, and fungal strains, finding significant antimicrobial activity in some of the synthesized compounds (Desai, Pandya, & Vaja, 2017).

Anticancer and Anti-HCV Agents

A study by Küçükgüzel et al. (2013) focused on the synthesis and characterization of celecoxib derivatives, exploring their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The research highlighted the potential of these compounds in therapeutic applications, with some derivatives showing promising results against human tumor cell lines and HCV NS5B RNA-dependent RNA polymerase (RdRp) activities (Küçükgüzel et al., 2013).

Antiviral Activity

Attaby, Elghandour, Ali, and Ibrahem (2006) synthesized pyrazolo[3,4-b]pyridine derivatives and evaluated their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity. This study demonstrates the potential of such compounds in antiviral therapies, emphasizing the importance of structural variation for biological activity (Attaby et al., 2006).

Drug-likeness and Microbial Investigation

Pandya, Dave, Patel, and Desai (2019) conducted a study focusing on the synthesis of compounds with predicted drug-likeness properties, evaluated for antibacterial, antifungal, and antimycobacterial activities. The results revealed compounds with good to moderate activity against bacterial strains, showcasing the role of synthesized compounds in developing new antimicrobial agents (Pandya et al., 2019).

Propiedades

IUPAC Name |

1-[1-benzoyl-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2/c1-8-11(9(2)20)12(14(15,16)17)18-19(8)13(21)10-6-4-3-5-7-10/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPSEDILQQYRIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2=CC=CC=C2)C(F)(F)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 1-(1-benzoyl-5-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511526.png)

![N,N-dimethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5511530.png)

![1-(2,4-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5511541.png)

![2-[(3-bromobenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B5511561.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5511567.png)

![N'-(3-ethyl-2,4-dimethoxybenzylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5511574.png)

![2-methyl-6-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B5511590.png)

![3-(2,3-dihydro-1H-indol-3-yl)-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B5511621.png)

![5-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-methyl-2-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5511622.png)

![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5511630.png)

![2-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxy-3-methoxyphenyl)acrylic acid](/img/structure/B5511632.png)

![2-{[3-(4-chlorophenyl)-2-cyanoacryloyl]amino}benzamide](/img/structure/B5511638.png)